Benzpyrinium bromide
Overview
Description
Benzpyrinium bromide is a chemical compound with the molecular formula C₁₅H₁₇BrN₂O₂ . It falls under the category of quaternary ammonium compounds . These compounds often exhibit antimicrobial properties and are used in various applications, including disinfection and pharmaceuticals .
Synthesis Analysis
The synthesis of Benzpyrinium bromide involves several steps. While I don’t have access to specific papers, the general approach includes the reaction of an appropriate precursor (such as pyridine) with a quaternizing agent (usually an alkyl halide or alkyl sulfate). The bromide ion is introduced during this process, resulting in the formation of the final compound .
Molecular Structure Analysis
The molecular structure of Benzpyrinium bromide consists of a pyridine ring with a quaternary ammonium group attached. The bromide atom is part of this structure. The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions with other molecules .
Chemical Reactions Analysis
Benzpyrinium bromide can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity depends on the specific functional groups present in the molecule. For instance, it may undergo hydrolysis under certain conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cholinergic Drug Applications
Benzpyrinium bromide has been studied for its potential as a cholinergic drug in treating postoperative urinary retention. It has demonstrated efficacy in increasing bladder activity, akin to the effects of parasympathetic stimulation, which aids in promoting normal urinary function (Weinstein & Roberts, 1953).
Applications in Polymerization Processes
In the field of polymer chemistry, derivatives of benzpyrinium bromide, like benzal bromide, have been used as initiators in the atom transfer radical polymerization of styrene and acrylonitrile. This demonstrates its role in advanced materials and polymer synthesis (Al‐harthi et al., 2007).
In Vitro Biological Studies
Benzpyrinium bromide, as part of the cationic compound group, has been examined for its impact on human sperm parameters in vitro. It affects mitochondrial status, capacitation, and other key sperm functions, highlighting its potential use in contraceptive studies (Baptista, Publicover, & Ramalho‐Santos, 2013).
Ophthalmic Research
In ophthalmic research, benzpyrinium bromide analogs like benzalkonium chloride have been evaluated for their effects on epithelial conjunctival cells. This research is significant in understanding the potential ocular surface disorders in patients undergoing topical treatments containing preservatives (De Saint Jean et al., 1999).
Phase Transfer Catalyst in Asymmetric Synthesis
Benzpyrinium bromide and its derivatives have been applied in asymmetric synthesis as phase transfer catalysts. This application underscores its importance in stereochemistry and organic synthesis, which can be useful in pharmaceutical and chemical industries (Saigo, Koda, & Nohira, 1979).
Applications in Muscarinic Antagonist Research
Benzpyrinium bromide derivatives, such as glycopyrronium bromide, have been explored as long-acting muscarinic antagonists for chronic obstructive pulmonary disease (COPD) treatment. These studies contribute to respiratory medicine, particularly in developing new therapeutic agents for COPD (Riario-Sforza, Ridolo, Riario-Sforza, & Incorvaia, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNVJGEMXODJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974224 | |
Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzpyrinium bromide | |
CAS RN |
587-46-2 | |
Record name | Benzpyrinium bromide [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZPYRINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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